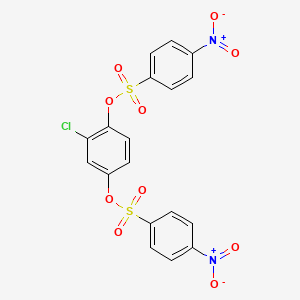
2-Chlorobenzene-1,4-diyl bis(4-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is a complex organic compound characterized by the presence of chloro, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using chlorine gas or other chlorinating agents.
Sulfonation: The sulfonyl groups are added through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate involves its reactive functional groups. The nitro and sulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Nitrophenyl sulfonate
- 2-Chloro-4-nitroaniline
Uniqueness
2-Chloro-4-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is unique due to the combination of chloro, nitro, and sulfonyl groups in a single molecule
Properties
Molecular Formula |
C18H11ClN2O10S2 |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
[3-chloro-4-(4-nitrophenyl)sulfonyloxyphenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H11ClN2O10S2/c19-17-11-14(30-32(26,27)15-6-1-12(2-7-15)20(22)23)5-10-18(17)31-33(28,29)16-8-3-13(4-9-16)21(24)25/h1-11H |
InChI Key |
LJHJAXNOPPSJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone](/img/structure/B10887143.png)
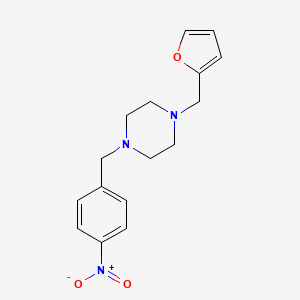
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)
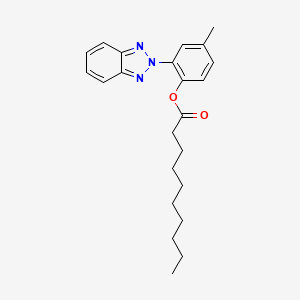
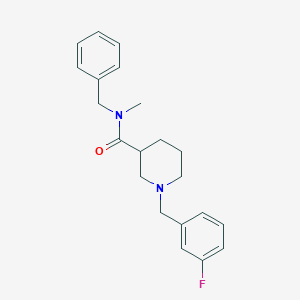
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
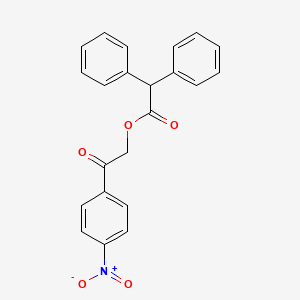
![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
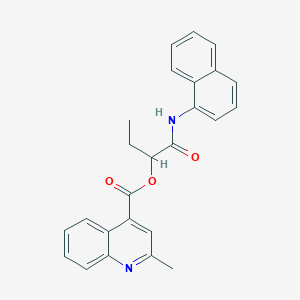
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)

